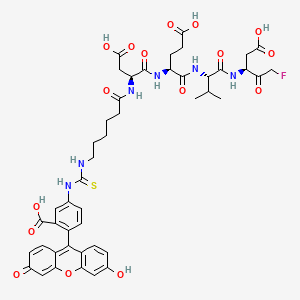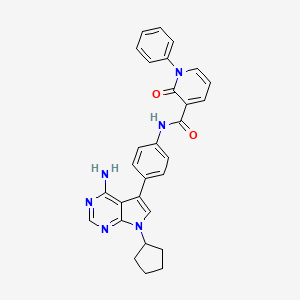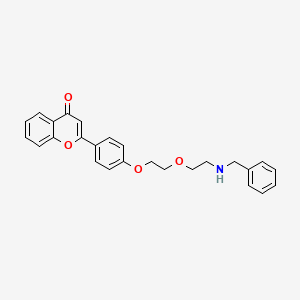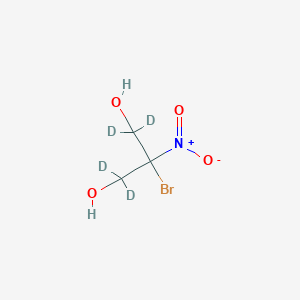
Flt3/itd-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flt3/itd-IN-1 is a compound that targets the FMS-like tyrosine kinase 3 (FLT3) receptor, which is frequently mutated in acute myeloid leukemia (AML). The internal tandem duplication (ITD) mutation in FLT3 leads to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival. This compound is designed to inhibit this aberrant signaling pathway, making it a promising therapeutic agent for AML patients with FLT3-ITD mutations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Flt3/itd-IN-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s activity and selectivity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions: Flt3/itd-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced activity or selectivity. These derivatives are further evaluated for their therapeutic potential in preclinical and clinical studies .
Aplicaciones Científicas De Investigación
Flt3/itd-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the FLT3 signaling pathway and its role in cell proliferation and survival. In biology, it helps elucidate the molecular mechanisms underlying FLT3-ITD-driven leukemogenesis .
In medicine, this compound is being investigated as a potential therapeutic agent for AML patients with FLT3-ITD mutations. Clinical trials are ongoing to evaluate its efficacy and safety in combination with other chemotherapeutic agents. In the industry, this compound serves as a lead compound for the development of new FLT3 inhibitors with improved pharmacokinetic and pharmacodynamic properties .
Mecanismo De Acción
Flt3/itd-IN-1 exerts its effects by binding to the active site of the FLT3 receptor, thereby inhibiting its kinase activity. This inhibition prevents the downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, from being activated. As a result, the compound induces apoptosis and inhibits the proliferation of AML cells with FLT3-ITD mutations .
Comparación Con Compuestos Similares
Flt3/itd-IN-1 is unique compared to other FLT3 inhibitors due to its high selectivity and potency against FLT3-ITD mutations. Similar compounds include midostaurin, quizartinib, and gilteritinib, which also target the FLT3 receptor but differ in their binding affinities, selectivity profiles, and clinical efficacy .
List of Similar Compounds:- Midostaurin
- Quizartinib
- Gilteritinib
- Lestaurtinib
These compounds have shown varying degrees of success in clinical trials and are used in different therapeutic contexts based on their pharmacological properties .
Propiedades
Fórmula molecular |
C19H22N6O2 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C19H22N6O2/c1-27-16-7-3-2-6-15(16)23-19(26)14-12-21-25-10-8-17(24-18(14)25)22-13-5-4-9-20-11-13/h2-3,6-8,10,12-13,20H,4-5,9,11H2,1H3,(H,22,24)(H,23,26)/t13-/m1/s1 |
Clave InChI |
UDIOCBZOGRLYJE-CYBMUJFWSA-N |
SMILES isomérico |
COC1=CC=CC=C1NC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H]4CCCNC4 |
SMILES canónico |
COC1=CC=CC=C1NC(=O)C2=C3N=C(C=CN3N=C2)NC4CCCNC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)







![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)

![[Tyr8] Bradykinin](/img/structure/B12399312.png)
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)


